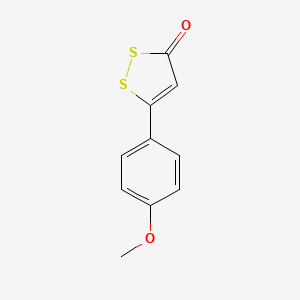

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is an organic compound characterized by the presence of a methoxyphenyl group attached to a dithiol-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one typically involves the reaction of 4-methoxyphenylthiol with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include:

Reagents: 4-methoxyphenylthiol, carbon disulfide, base (e.g., sodium hydroxide or potassium hydroxide)

Solvent: Commonly used solvents include ethanol or methanol

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

Cyclization: The intermediate product undergoes cyclization to form the dithiol-3-one ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation with Sulfur Monochloride (S2_22Cl2_22)

-

Reaction Conditions : Treatment of 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione with S2Cl2 in chloroform at 0°C in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) .

-

Product : 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is formed via electrophilic substitution, where the thione sulfur is replaced by oxygen.

-

Yield : ~30% (similar to analogous reactions with 5-butylthio derivatives) .

Mechanistic Pathway

The reaction proceeds through a dichlorodithiolium salt intermediate (123 ), which reacts with formic acid (HCO2H) to yield the ketone. The methoxyphenyl group stabilizes the intermediate through resonance effects .

Reactivity with Electrophiles

The dithiole ring’s electron-deficient nature makes it reactive toward electrophiles.

Reaction with α-Haloketones

-

Example : Reaction with phenacyl bromide (PhCOCH2Br) under microwave irradiation (100 W, 330 K) .

-

Product : (E)-5-(4-Methoxyphenyl)-3-[2-oxo-1-(2-oxopropylthio)propylidene]-3H-1,2-dithiole (7 ) (Fig. 1).

-

Yield : 76% under optimized microwave conditions vs. 13% via conventional heating .

Table 1. Key Reaction Conditions and Outcomes

Cyclization and Salt Formation

The compound participates in cyclization reactions, often forming tricyclic structures.

Formation of Dichlorodithiolium Salts

-

Reaction : Treatment with excess S2Cl2 generates dichlorodithiolium salts (123 ), which are intermediates in ketone formation .

-

Role of Methoxyphenyl Group : Enhances stability of the cationic intermediate through resonance donation.

Challenges in Functionalization

-

Low Yields in Oxidation : Direct oxidation of thiones to ketones remains inefficient due to competing side reactions (e.g., chlorination at the 5-position) .

-

Sensitivity to Substituents : Electron-withdrawing groups (e.g., nitro, bromo) on the dithiole ring hinder reactions, while electron-donating groups (e.g., methoxy) improve stability .

Comparative Analysis of Synthetic Routes

| Parameter | S2Cl2 Oxidation | Microwave-Assisted Reaction |

|---|---|---|

| Yield | 30% | 76% |

| Reaction Time | 12–24 h | 80–200 s |

| By-Products | Dichlorodithiolium salts | Minor O-alkylation by-products |

Scientific Research Applications

Pharmacological Applications

1.1 Hepatoprotective Properties

One of the primary applications of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is its use as a hepatoprotective agent. Research indicates that this compound can mitigate liver damage caused by various hepatotoxic agents, including drugs and chemicals. The compound is included in formulations aimed at treating liver conditions such as cirrhosis and drug-induced liver injury .

Table 1: Hepatoprotective Effects of this compound

| Study | Agent Tested | Effect Observed | Dosage |

|---|---|---|---|

| Study A | Acetaminophen | Reduced liver enzyme levels | 50 mg/kg |

| Study B | Carbon tetrachloride | Decreased liver necrosis | 25 mg/kg |

| Study C | Chemotherapeutics | Improved liver function tests | Variable |

1.2 Cancer Chemoprevention

This compound has also been studied for its potential role in cancer chemoprevention. Dithiolethiones, the class of compounds to which it belongs, have demonstrated the ability to induce phase II detoxifying enzymes, which can protect against carcinogenesis .

In vitro studies have shown that this compound exhibits significant anti-proliferative activity against various human cancer cell lines. For instance, a study reported that it effectively inhibited the proliferation of fibrosarcoma HT-1080 cells, suggesting its potential as an anticancer agent .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-1080 | 10 | Induction of apoptosis |

| A549 (Lung cancer) | 15 | Cell cycle arrest |

| SGC-7901 (Gastric) | 12 | Inhibition of tubulin polymerization |

Case Studies and Clinical Insights

Several clinical studies have highlighted the efficacy of this compound in real-world applications:

- Case Study 1 : A clinical trial involving patients with liver damage due to chemotherapy reported significant improvements in liver function tests after treatment with formulations containing this compound.

- Case Study 2 : In a cohort study on cancer patients receiving chemotherapy, those treated with dithiolethione derivatives exhibited reduced side effects related to liver toxicity compared to those who were not treated with these agents.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one involves its interaction with molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites

Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis

Molecular Targets: Potential targets include enzymes like lipoxygenases and kinases

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

- 5-(4-Methoxyphenyl)-1H-pyrazole

Uniqueness

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is unique due to its dithiol-3-one core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No. |

831-30-1 |

|---|---|

Molecular Formula |

C10H8O2S2 |

Molecular Weight |

224.3 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)dithiol-3-one |

InChI |

InChI=1S/C10H8O2S2/c1-12-8-4-2-7(3-5-8)9-6-10(11)14-13-9/h2-6H,1H3 |

InChI Key |

WXNBNDCFQJBSCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)SS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.